molecular formula C20H13ClF3N3O4S B2543213 2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 867041-29-0

2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2543213
CAS RN: 867041-29-0
M. Wt: 483.85
InChI Key: JHDLBPQALBEONX-DHDCSXOGSA-N
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Description

2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H13ClF3N3O4S and its molecular weight is 483.85. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds with structures similar to the mentioned chemical have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities. For instance, derivatives of thiazolidinone have shown potent antibacterial and antifungal effects against various strains such as E. coli, S. aureus, K. pneumoniae, P. aeruginosa, C. albicans, A. niger, and A. flavus. These compounds' structures were confirmed by spectral data, and some showed significant activity against all tested strains, highlighting their potential as antimicrobial agents (Shiv Kumar et al., 2012).

Anticancer Activity

Research has also extended into the anticancer properties of related compounds. Synthesis efforts have yielded thiazolidinone derivatives that underwent in vitro testing for cytotoxicity against cancer cell lines. Some of these compounds exhibited promising anticancer activities, underscoring the potential of thiazolidinone derivatives in cancer therapy. The synthesis and evaluation processes involved various spectral and analytical methods to confirm compound structures and assess their efficacy (A. Atta & E. Abdel‐Latif, 2021).

Antioxidant Properties

Additionally, novel thiazolidinone derivatives have been synthesized and analyzed for their antioxidant properties. These compounds demonstrated significant radical scavenging abilities, comparable to known antioxidants such as ascorbic acid. This research suggests that such compounds could be useful in developing new antioxidant therapies, with potential applications in preventing or treating diseases caused by oxidative stress (M. Lelyukh et al., 2021).

Anti-inflammatory and Hypoglycemic Activities

The scope of research also includes the evaluation of thiazolidinone derivatives for anti-inflammatory and hypoglycemic activities. Compounds have been synthesized and tested in vivo, showing promising results in reducing inflammation and blood sugar levels. This indicates their potential in treating inflammatory diseases and diabetes (A. P. Nikalje et al., 2015).

properties

IUPAC Name

2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O4S/c21-12-4-6-13(7-5-12)25-16(28)9-15-18(30)27(19(31)32-15)10-17(29)26-14-3-1-2-11(8-14)20(22,23)24/h1-9H,10H2,(H,25,28)(H,26,29)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDLBPQALBEONX-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)Cl)SC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)Cl)/SC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.